Scopine
Overview
Description
Scopine is a tropane alkaloid found in a variety of plants including Mandragora root, Senecio mikanioides (Delairea odorata), Scopolia carniolica, and Scopolia lurida . It can be prepared by the hydrolysis of scopolamine .
Synthesis Analysis
Scopine can be synthesized from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone . The reagents are combined in a [4+3] cycloaddition, followed by a diastereoselective reduction with diisobutylaluminum hydride, and finally a Prilezhaev epoxidation with trifluoroperacetic acid affords scopine . An improved process for the preparation of scopine has been described, which is efficient and industrially advantageous .
Molecular Structure Analysis
The molecular formula of Scopine is C8H13NO2 . The average mass is 155.194 Da and the monoisotopic mass is 155.094635 Da .
Chemical Reactions Analysis
Scopine can be prepared by the hydrolysis of scopolamine . It can also be prepared in three steps from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone .
Physical And Chemical Properties Analysis
Scopine is a solid substance . Its solubility in DMSO is 90 mg/mL . The storage conditions are 4°C, protect from light .
Scientific Research Applications
Establishing Model Organisms for Anxiety Research
Scopolamine, a derivative of scopine, has been explored for its anxiolytic effects through various model organisms, including zebrafish. Zebrafish have been established as a suitable model for testing compounds like scopolamine, which show dose-dependent anxiolytic effects, making them relevant for understanding the mechanisms of action and potential clinical implications for humans. This research underscores the importance of model organisms in studying the effects and mechanisms of scopine derivatives in anxiety and possibly other mood disorders (Hamilton et al., 2017).
Metabolic Engineering for Alkaloid Production
Metabolic engineering techniques have been employed to enhance the production of scopolamine, a significant scopine derivative. This approach involves the overexpression of genes involved in the biosynthesis pathway of scopolamine in plant species. Such research endeavors have shown promising results in improving the yield of tropane alkaloids, offering insights into the application of genetic and biotechnological methods to increase the production of valuable compounds like scopine derivatives for medicinal use (Palazón et al., 2008).
Molecular Spectroscopy for Structural Analysis
The structural analysis of scopine has been advanced through techniques like Fourier transform microwave spectroscopy, enabling the detection of its rotational spectrum in the gas phase. This approach has facilitated the understanding of scopine's molecular structure and dynamics, contributing valuable information to the field of chemical physics and physical chemistry. Such studies are pivotal for the precise characterization of bioactive compounds, aiding in the development of therapeutic agents and understanding their molecular interactions (Écija et al., 2016).
Brain-targeting Drug Delivery Systems
Scopine has been explored as a novel brain-targeting moiety to enhance the brain uptake of therapeutic drugs, exemplified by its application in improving the delivery of chlorambucil, an alkylating agent, into the brain. The development of prodrugs like Chlorambucil-Scopine (CHLS) demonstrates scopine's potential in facilitating targeted drug delivery across the blood-brain barrier, showing significant promise for treating central nervous system disorders with improved efficacy and safety profiles (Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMXSEMBHGTNKT-UPGAHCIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030466, DTXSID301151677 | |
Record name | Scopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scopine | |
CAS RN |
498-45-3, 498-46-4 | |
Record name | 6,7-Epoxytropine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCOPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LGM3Q28U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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